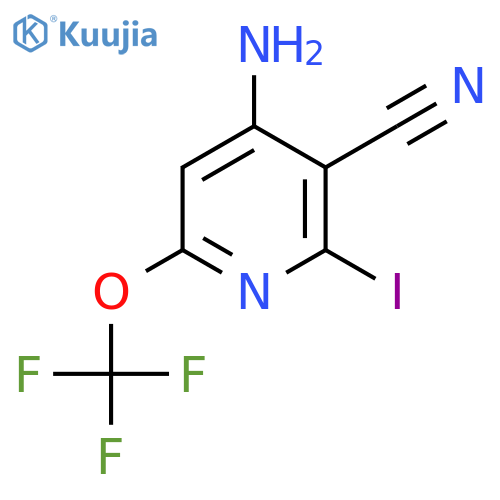

Cas no 1804574-64-8 (4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine)

1804574-64-8 structure

商品名:4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine

CAS番号:1804574-64-8

MF:C7H3F3IN3O

メガワット:329.01790356636

CID:4911202

4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H3F3IN3O/c8-7(9,10)15-5-1-4(13)3(2-12)6(11)14-5/h1H,(H2,13,14)

- InChIKey: XQQQHLHTLMTQQQ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C#N)C(=CC(=N1)OC(F)(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 276

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 71.9

4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003522-500mg |

4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine |

1804574-64-8 | 97% | 500mg |

$989.80 | 2022-04-02 | |

| Alichem | A026003522-1g |

4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine |

1804574-64-8 | 97% | 1g |

$1,814.40 | 2022-04-02 |

4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1804574-64-8 (4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬